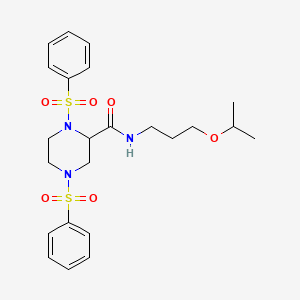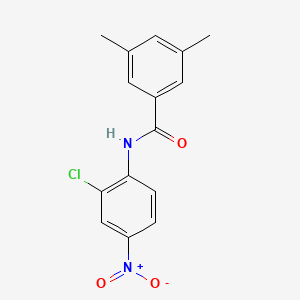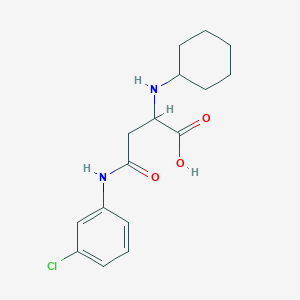
N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea
描述
N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea, also known as ABDU, is a chemical compound that has been extensively studied for its potential applications in scientific research. ABDU is a potent inhibitor of the protein kinase C (PKC) family, which plays a crucial role in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
作用机制
N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea is a potent inhibitor of the PKC family, which plays a crucial role in a variety of cellular processes, including cell growth, differentiation, and apoptosis. PKC is involved in the regulation of many signaling pathways, including the MAPK/ERK pathway, the PI3K/AKT pathway, and the NF-κB pathway. By inhibiting PKC, N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea can disrupt these signaling pathways, leading to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea has also been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea has several advantages for lab experiments. It is a potent inhibitor of PKC, making it a useful tool for studying the role of PKC in cellular processes. N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea is also relatively easy to synthesize, making it readily available for researchers. However, there are also limitations to using N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea in lab experiments. It has been shown to have off-target effects on other kinases, which can complicate data interpretation. In addition, N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea has poor solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea. One area of research is the development of N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea-based anticancer drugs. N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, and further research is needed to determine its efficacy as a cancer treatment. Another area of research is the development of N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea-based treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for these diseases. Finally, further research is needed to determine the off-target effects of N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea on other kinases and to develop more selective inhibitors of PKC.
科学研究应用
N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. N-1-adamantyl-N'-(1-benzyl-4-piperidinyl)urea has also been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(1-adamantyl)-3-(1-benzylpiperidin-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O/c27-22(25-23-13-18-10-19(14-23)12-20(11-18)15-23)24-21-6-8-26(9-7-21)16-17-4-2-1-3-5-17/h1-5,18-21H,6-16H2,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCGIFNKYJVHTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC23CC4CC(C2)CC(C4)C3)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantan-1-yl-3-(1-benzyl-piperidin-4-yl)-urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 4-ethyl-5-methyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4120339.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4120352.png)

![ethyl 2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4120360.png)
![1-benzyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4120372.png)
![3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4120374.png)
![dimethyl 2-[(methoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4120387.png)


![N-(2,4-difluorophenyl)-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B4120405.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4120411.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4120417.png)
